molecular formula C12H16FNO2 B7939877 tert-butyl N-(4-fluoro-3-methylphenyl)carbamate

tert-butyl N-(4-fluoro-3-methylphenyl)carbamate

Cat. No.: B7939877
M. Wt: 225.26 g/mol
InChI Key: KCMMXCDKBZAIIR-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate is an organic compound with the molecular formula C12H16FNO2 It is a derivative of carbamate, featuring a tert-butyl group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-fluoro-3-methylphenyl)carbamate typically involves the reaction of 4-fluoro-3-methylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used, with reaction temperatures ranging from room temperature to reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the substituents introduced to the aromatic ring.

    Hydrolysis: The primary products are 4-fluoro-3-methylaniline and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorinated aromatic ring can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-phenylcarbamate: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    tert-Butyl N-(4-chloro-3-methylphenyl)carbamate: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    tert-Butyl N-(4-fluoro-3-ethylphenyl)carbamate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness

tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate is unique due to the presence of both fluorine and methyl groups on the aromatic ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMMXCDKBZAIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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